5-bromo-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyrimidin-2-amine
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Description
5-bromo-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyrimidin-2-amine is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is an inhibitor of the protein kinase CK1δ, which plays a crucial role in regulating various cellular processes. In
Scientific Research Applications
Synthesis and Antibacterial Evaluation
Research introduces novel synthetic methodologies for pyrimidine derivatives, such as the synthesis of 4-(1-(pyrimidin-4-yl)ethyl)-12H-pyrimido[4′,5′:5,6][1,4]thiazino[2,3-b]quinoxaline derivatives. These compounds were evaluated for their antibacterial properties, indicating the potential for developing new antibacterial agents (Afrough et al., 2019).
Antiviral Activity
Studies on C-5 substituted tubercidin analogues explored their antiviral efficacy against a range of RNA and DNA viruses. The research highlights the importance of structural modification at the C-5 position to enhance biological activity, demonstrating the potential of these analogues as antiviral agents (Bergstrom et al., 1984).
Synthesis and Characterization of Pyrimidine Derivatives
Another study focused on the synthesis and biological evaluation of novel 5-bromo-2-chloropyrimidin-4-amine derivatives. These derivatives exhibited significant antimicrobial activity, suggesting their utility in addressing bacterial and fungal infections (Ranganatha et al., 2018).
Exploring Chemical Space for Therapeutic Agents
Research into the synthesis of dihydrofolate reductase (DHFR) inhibitors highlighted the design and high-throughput screening of pyrimidine-based compounds. This study underscores the value of structure-based library design in identifying potent inhibitors for therapeutic applications (Wyss et al., 2003).
properties
IUPAC Name |
5-bromo-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BrN6/c18-13-10-19-17(20-11-13)21-14-5-7-24(8-6-14)16-9-12-3-1-2-4-15(12)22-23-16/h9-11,14H,1-8H2,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAVFVRBVXRRIJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)N3CCC(CC3)NC4=NC=C(C=N4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BrN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyrimidin-2-amine |
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